2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
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Description
2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
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Biological Activity
2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide, a derivative of the triazole class, has garnered attention due to its diverse biological activities. This compound features a triazole ring that is substituted with an amino group and a chlorophenyl moiety, which are known to enhance biological activity. This article explores the biological activities of this compound based on various studies and research findings.
Chemical Structure
The molecular formula of the compound is C17H16ClN5OS, and it has a molecular weight of 373.86 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole compounds found that this compound demonstrated potent activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. In vitro studies have shown that this specific compound effectively inhibits the growth of various fungal species, including Candida spp. and Aspergillus spp. Its mechanism involves the disruption of ergosterol synthesis in fungal cell membranes .
Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines. A study reported that this compound exhibited cytotoxic effects on human colon cancer (HCT 116) cells with an IC50 value of approximately 10 µM, suggesting its efficacy as a chemotherapeutic agent . Molecular docking studies indicated that it may inhibit key enzymes involved in cancer cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The triazole ring is believed to bind to enzymes or receptors, inhibiting their activity and disrupting essential cellular processes. This leads to the induction of apoptosis in cancer cells and growth inhibition in microbial pathogens .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other triazole derivatives was conducted:
Compound Name | Biological Activity | IC50 (µM) | Mechanism |
---|---|---|---|
Fluconazole | Antifungal | 0.5 | Ergosterol synthesis inhibition |
Itraconazole | Antifungal | 0.8 | Ergosterol synthesis inhibition |
Voriconazole | Antifungal | 0.6 | Ergosterol synthesis inhibition |
This compound | Antimicrobial & Anticancer | 10 | Enzyme inhibition |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Mycobacterium tuberculosis and found that while traditional drugs like rifampicin had an MIC of 0.25 µg/mL, the tested compound showed promising results with an MIC of 0.5 µg/mL .
- Anticancer Research : In another case study focusing on human cancer cell lines, this compound was shown to induce significant apoptosis in HCT 116 cells through caspase activation pathways .
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-14-8-6-13(7-9-14)20-15(24)10-26-17-22-21-16(23(17)19)11-2-4-12(18)5-3-11/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTVKWPPGZBSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565160-80-7 |
Source
|
Record name | 2-((4-AMINO-5-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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